molecular formula C22H20ClN5O2 B1650649 N-(3-chloro-2-methylphenyl)-3-methyl-1-[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide CAS No. 1189671-28-0

N-(3-chloro-2-methylphenyl)-3-methyl-1-[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B1650649
CAS No.: 1189671-28-0
M. Wt: 421.9
InChI Key: WURFGQHZRNSMKP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-methyl-1-[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide is an organic compound with a complex structure that includes multiple functional groups such as chloro, methyl, oxadiazole, and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-methyl-1-[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-methylphenylamine, which is then reacted with other intermediates to form the final compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-methyl-1-[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3-methyl-1-[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-methyl-1-[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-3-methyl-1-[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

1189671-28-0

Molecular Formula

C22H20ClN5O2

Molecular Weight

421.9

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-methyl-1-[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-4-carboxamide

InChI

InChI=1S/C22H20ClN5O2/c1-12-8-9-16(21-24-15(4)30-27-21)10-20(12)28-11-17(14(3)26-28)22(29)25-19-7-5-6-18(23)13(19)2/h5-11H,1-4H3,(H,25,29)

InChI Key

WURFGQHZRNSMKP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C)N3C=C(C(=N3)C)C(=O)NC4=C(C(=CC=C4)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C)N3C=C(C(=N3)C)C(=O)NC4=C(C(=CC=C4)Cl)C

Origin of Product

United States

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